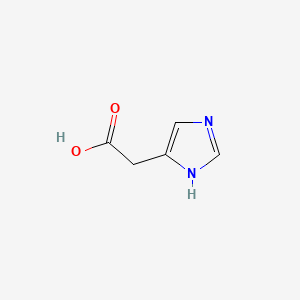
Imidazoleacetic acid
Cat. No. B1210293
Key on ui cas rn:
645-65-8
M. Wt: 126.11 g/mol
InChI Key: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09387260B2
Procedure details


The coding sequence of the VHH was subcloned in vector pET22 using the NcoI and NotI restriction sites according to the manufacturer's instructions (Novagen, Darmstadt, Germany). Transformed E. coli BL 21 (DE3) cells expressed VHHs in the periplasm after induction by IPTG 1 mM for 18 hours at 15° C. Periplasmic extracts were obtained by spheroplasting cells, suspended in 50 mM sodium phosphate buffer pH 8 containing 20% sucrose and 1 mM EDTA, and hydrolysing the peptidoglycan with 5 mg/ml lysozyme for 20 min at 4° C., in the presence of protease inhibitors (Complete™, Boehringer Mannheim, Germany). The suspension was then centrifuged 2 min at 10,000 rpm. The supernatant corresponding to the periplasmic extract was kept at 4° C. Purified VHHs were obtained by IMAC using a chelating agarose column charged with Ni2+ (Superflow Ni-NTA, Qiagen Ltd, UK) according to manufacturer's instructions. Purified VHH were dialysed against PBS and the protein content was measured using the Bradford reagent. The purity of the final preparation was evaluated by SDS-PAGE with Coomassie staining and by Western blot.

Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
peptidoglycan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name
Identifiers


|
REACTION_CXSMILES
|
CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.C(O)[C@H]1[O:22][C@H:21]([O:23][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:20](O)[C@@H](O)[C@@H]1O.[CH2:39]([N:50]([CH2:55]C(O)=O)CC(O)=O)[CH2:40][N:41](CC(O)=O)CC(O)=O>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[CH:40]1[N:41]=[CH:55][NH:50][C:39]=1[CH2:20][C:21]([OH:23])=[O:22] |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Step Two
|
Name
|
sucrose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Three
[Compound]
|
Name
|
peptidoglycan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Periplasmic extracts were obtained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The suspension was then centrifuged 2 min at 10,000 rpm
|
|
Duration
|
2 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The supernatant corresponding to the periplasmic extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 4° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified VHHs
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(NC=N1)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
